N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-METHOXYBENZAMIDE
Description
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-METHOXYBENZAMIDE is a sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, linked via a sulfamoyl bridge to a phenyl ring. This phenyl ring is further conjugated to a 4-methoxybenzamide moiety. The ethyl group at the thiadiazole ring may enhance lipophilicity and metabolic stability compared to methyl-substituted analogs, while the 4-methoxybenzamide moiety could influence solubility and target-binding affinity .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-3-16-20-21-18(27-16)22-28(24,25)15-10-6-13(7-11-15)19-17(23)12-4-8-14(26-2)9-5-12/h4-11H,3H2,1-2H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAQBFTXFBDODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-METHOXYBENZAMIDE typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the sulfonamide derivative. The final step involves the cyclization of the sulfonamide derivative with ethyl hydrazinecarbodithioate under acidic conditions to form the 1,3,4-thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-METHOXYBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Biological Activities
- Antimicrobial Activity
-
Anticancer Potential
- Studies have suggested that thiadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death. N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-methoxybenzamide may exhibit similar anticancer effects due to its structural characteristics .
- Anti-inflammatory Effects
Drug Development
The unique chemical structure of this compound makes it a promising candidate for drug development in several therapeutic areas:
| Application Area | Potential Benefits |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains |
| Anticancer | Induces apoptosis in tumor cells |
| Anti-inflammatory | Reduces inflammation in chronic diseases |
Targeting Specific Pathways
Research has indicated that this compound may interact with specific molecular targets involved in disease pathways. For example, it could potentially inhibit enzymes or receptors that are overactive in certain cancers or infections .
Case Studies
Several studies have explored the efficacy of thiadiazole derivatives similar to this compound:
- Study on Antimicrobial Activity
- Cancer Research
- Inflammatory Disease Models
Mechanism of Action
The mechanism of action of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins. In cancer cells, it may induce apoptosis by disrupting key signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Sulfonamide Derivatives
Key Observations :
- Thiadiazole vs. Triazole : The target compound’s 1,3,4-thiadiazole core differentiates it from triazole derivatives (e.g., ’s compounds [7–9]), which exhibit tautomerism and altered electronic properties . Thiadiazoles are stronger bioisosteres of carboxylates, enhancing binding to bacterial dihydropteroate synthase (DHPS) compared to triazoles .
- The 4-methoxybenzamide group introduces electron-donating effects, contrasting with Sulfamethizole’s simpler sulfonamide-amine linkage.
Key Observations :
- The target compound’s synthesis likely parallels Sulfamethizole’s route (), but substitutes methyl with ethyl and incorporates the 4-methoxybenzamide group. Over-sulfonylation risks (as seen in Impurity 6) necessitate stringent reaction control .
- ’s triazole-thiones require cyclization under basic conditions, highlighting divergent strategies for heterocycle formation compared to thiadiazole-based sulfonamides .
Table 3: Comparative Bioactivity and Properties
Key Observations :
- The target compound’s higher predicted LogP (vs. Sulfamethizole) aligns with its ethyl and methoxy substituents, suggesting improved tissue penetration but reduced aqueous solubility .
- Sulfamethizole’s confirmed antibacterial activity supports the hypothesis that the target compound may target DHPS, though empirical validation is required.
- ’s triazole-thiones demonstrate antifungal activity, underscoring the role of heterocycle choice in biological targeting .
Stability and Tautomerism
The target compound’s 1,3,4-thiadiazole-sulfamoyl linkage is less prone to tautomerism compared to ’s triazole-thiones, which exist in equilibrium between thiol and thione forms . This stability may enhance shelf life and in vivo performance. In contrast, Impurity 6 () exhibits reduced efficacy due to its bis-sulfamoyl structure, which likely disrupts target binding .
Biological Activity
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-methoxybenzamide, a compound featuring a thiadiazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 326.395 g/mol
- CAS Number : 1037-51-0
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
- Sulfonamide Formation : The thiadiazole derivative is then reacted with sulfonyl chlorides to introduce the sulfonamide group.
- Coupling Reaction : The sulfonamide derivative is coupled with 4-methoxybenzoic acid under appropriate conditions to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including our compound of interest. In a study evaluating various derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), this compound exhibited significant cytotoxicity.
| Cell Line | IC50 Value (mmol/L) |
|---|---|
| MCF-7 | 0.084 ± 0.020 |
| A549 | 0.034 ± 0.008 |
These values indicate that the compound is more potent than cisplatin, a commonly used chemotherapeutic agent .
The proposed mechanism of action for this compound includes:
- Inhibition of Aromatase Activity : The compound demonstrated aromatase inhibitory activity with an IC50 of 0.062 ± 0.004 mmol/L on the MCF-7 cell line .
- Induction of Apoptosis : Flow cytometric analyses revealed that treatment with the compound led to significant apoptosis in MCF-7 cells in a dose-dependent manner .
Case Studies
Several case studies have investigated the biological effects of similar thiadiazole derivatives:
- Study on Anticancer Activity : A series of N-(6-substituted benzothiazol-2-yl)-2-[5-(arylamino)-1,3,4-thiadiazol-2-yl]acetamides were tested for their anticancer properties. Compounds with similar structural motifs showed promising results against MCF-7 and HepG2 cell lines .
- Antimicrobial Evaluation : Other derivatives have been evaluated for antibacterial activity against various pathogens, indicating a broader spectrum of biological activity beyond anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
